molecular formula C14H12N4O4 B213045 p-Tolualdehyde 2,4-dinitrophenylhydrazone CAS No. 2571-00-8

p-Tolualdehyde 2,4-dinitrophenylhydrazone

Cat. No.: B213045
CAS No.: 2571-00-8
M. Wt: 300.27 g/mol
InChI Key: KOMHUUXZDFABJZ-UHFFFAOYSA-N
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Description

p-Tolualdehyde 2,4-dinitrophenylhydrazone is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) attached to a hydrazine moiety

Preparation Methods

The synthesis of p-Tolualdehyde 2,4-dinitrophenylhydrazone typically involves the condensation reaction between 2,4-dinitrophenylhydrazine and 4-methylbenzaldehyde. The reaction is usually carried out in an acidic medium to facilitate the formation of the hydrazone linkage. The general reaction scheme is as follows:

2,4-Dinitrophenylhydrazine+4-MethylbenzaldehydeThis compound+Water\text{2,4-Dinitrophenylhydrazine} + \text{4-Methylbenzaldehyde} \rightarrow \text{this compound} + \text{Water} 2,4-Dinitrophenylhydrazine+4-Methylbenzaldehyde→this compound+Water

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

p-Tolualdehyde 2,4-dinitrophenylhydrazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro compounds.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The hydrazone linkage can participate in nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

p-Tolualdehyde 2,4-dinitrophenylhydrazone has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and related compounds.

    Biology: The compound can be used in biochemical assays to detect the presence of aldehydes and ketones.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.

    Industry: It is used in the manufacture of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of p-Tolualdehyde 2,4-dinitrophenylhydrazone involves its ability to form stable hydrazone linkages with carbonyl compounds. This property makes it useful in various analytical and synthetic applications. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to p-Tolualdehyde 2,4-dinitrophenylhydrazone include other hydrazones such as:

  • 1-(2,4-Dinitrophenyl)-2-(4-chlorobenzylidene)hydrazine
  • 1-(2,4-Dinitrophenyl)-2-(4-nitrobenzylidene)hydrazine

These compounds share similar structural features but differ in their substituents, which can influence their reactivity and applications. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and physical properties.

Properties

IUPAC Name

N-[(4-methylphenyl)methylideneamino]-2,4-dinitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O4/c1-10-2-4-11(5-3-10)9-15-16-13-7-6-12(17(19)20)8-14(13)18(21)22/h2-9,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOMHUUXZDFABJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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